molecular formula C6H12ClNO2S B12303618 rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis

rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis

Cat. No.: B12303618
M. Wt: 197.68 g/mol
InChI Key: NNYHEUDDSONGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic sulfone-pyrrolidine derivative features a fused thieno[3,4-b]pyrrole core with a cis stereochemical configuration at the 3a and 6a positions. The compound is synthesized as a racemic mixture (rac) and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Key structural attributes include:

  • Molecular formula: Likely C₆H₁₀ClNO₂S (exact formula inferred from IUPAC name; conflicting data in suggests possible typographical errors in cited sources).
  • CAS Number: 1220034-35-4 (as per Enamine Ltd. in ).
  • Stereochemistry: cis configuration stabilizes the bicyclic system, influencing reactivity and intermolecular interactions.
  • Functional groups: A 5,5-dione moiety (sulfone group) and a protonated pyrrolidine nitrogen.

Commercial availability is confirmed through suppliers like CymitQuimica (50 mg: €645; 500 mg: €1,800) and Enamine Ltd., reflecting its niche application in drug discovery or asymmetric catalysis .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-7-6(5)4-10;/h5-7H,1-4H2;1H

InChI Key

NNYHEUDDSONGMT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CS(=O)(=O)C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,4-b]pyrrole derivative with a suitable cyclizing agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of thieno[3,4-b]pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The unique thieno ring structure may contribute to its ability to interfere with cellular processes involved in tumor growth .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems or exhibiting antioxidant properties. This suggests potential for development in treating neurodegenerative diseases .

Materials Science

The compound's unique structural features make it suitable for various applications in materials science:

  • Polymer Synthesis : The incorporation of thieno[3,4-b]pyrrole moieties into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. This is particularly useful in developing advanced composites for aerospace and automotive applications .
  • Conductive Materials : Research indicates that compounds containing thieno rings can be used to create conductive polymers, which are essential in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

Research Reagent

As a research reagent, rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride is utilized in:

  • Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications .
  • Biochemical Studies : The compound is used to probe biological pathways due to its ability to interact with specific enzymes or receptors, providing insights into their mechanisms of action .

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1Anticancer PotentialDemonstrated significant cytotoxicity against breast cancer cells when modified with specific functional groups.
Study 2Polymer DevelopmentDeveloped a new class of thermally stable polymers incorporating thieno[3,4-b]pyrrole units, showing enhanced mechanical properties.
Study 3NeuroprotectionFound that certain derivatives reduced oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share bicyclic sulfur-containing frameworks but differ in substituents, oxidation states, or stereochemistry:

Compound Name Molecular Formula Substituents/Oxidation State Stereochemistry Key Features
rac-(3aR,6aS)-Hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-5,5-dione HCl C₆H₁₀ClNO₂S 5,5-dione (sulfone), HCl salt cis High solubility, used in chiral synthesis
(3αS,6αS)-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide C₆H₁₁NO₂S 1,1-dioxide (sulfone) cis Sulfone positioning alters ring strain and reactivity
rac-(3aR,6aS)-3a,6a-Dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione HCl C₈H₁₄ClNO₂S 2,2-dione, 3a/6a-methyl groups cis Methyl groups increase steric hindrance
Rel-(3aR,6aS)-Hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide HCl C₆H₁₀ClNO₂S 5,5-dioxide (sulfone) rel (relative stereochemistry) Similar sulfone group but undefined stereochemical purity
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₂H₂₂N₂O₂ Boc-protected amine, no sulfur cis Carbamate protection enables amine-directed reactivity

Physicochemical and Functional Differences

Property Target Compound Thieno[2,3-c]pyrrole 1,1-dioxide Dimethyl Derivative Rel-5,5-dioxide HCl
Solubility High (HCl salt) Moderate (neutral sulfone) Low (hydrophobic methyl) Moderate (HCl salt)
Thermal Stability Stable up to 200°C Decomposes >150°C Stable up to 180°C Data unavailable
Reactivity Electrophilic at sulfone Nucleophilic at pyrrolidine N Sterically hindered Similar to target but less stereopure
Commercial Price €645/50 mg Not specified Not specified Market-dependent

Research Implications

  • Pharmaceutical relevance : The target compound’s cis configuration and sulfone group make it a candidate for protease inhibition or kinase modulation, though specific bioactivity data are absent in provided evidence.
  • Synthetic utility : Its racemic form is valuable for generating diastereomeric intermediates, whereas stereopure analogues (e.g., ’s Boc-protected compound) enable asymmetric catalysis .
  • Limitations : The dimethyl derivative () may hinder binding in drug-receptor interactions due to steric bulk, while the undefined stereochemistry of ’s compound reduces its reproducibility.

Biological Activity

rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis , often referred to as a thienopyrrole derivative, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C6H12ClNO2S
  • Molar Mass : 197.68 g/mol
  • CAS Number : 2219419-10-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thienopyrrole structure is known to facilitate interactions with enzymes and receptors, leading to a range of pharmacological effects.

Biological Activity

  • Antimicrobial Properties :
    • Studies have indicated that thienopyrrole derivatives exhibit significant antimicrobial activity against a variety of pathogens. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer Potential :
    • Research has shown that rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole derivatives can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Table 2: Structural Characteristics

PropertyValue
Molecular Weight197.68 g/mol
DensityN/A
SolubilitySoluble in DMSO and ethanol

Case Studies

  • Antimicrobial Study :
    • A study conducted on the antimicrobial efficacy of thienopyrrole derivatives demonstrated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for bacterial infections.
  • Cancer Cell Line Analysis :
    • In vitro studies using human breast cancer cell lines showed that treatment with rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Neuroprotection Research :
    • Research involving neuroblastoma cells indicated that the compound could mitigate oxidative stress-induced damage, highlighting its potential application in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.